Cas no 1019603-65-6 (4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 化学的及び物理的性質
名前と識別子
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- 4-BroMo-N-(2-fluorobenzyl)-2-Methylaniline, 97%
- 4-bromo-N-[(2-fluorophenyl)methyl]-2-methylaniline
- AKOS000229227
- 1019603-65-6
- 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline
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- MDL: MFCD11142078
- インチ: InChI=1S/C14H13BrFN/c1-10-8-12(15)6-7-14(10)17-9-11-4-2-3-5-13(11)16/h2-8,17H,9H2,1H3
- InChIKey: ZKCRQHUNVUUWPU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1NCC2=CC=CC=C2F)Br
計算された属性
- せいみつぶんしりょう: 293.02154g/mol
- どういたいしつりょう: 293.02154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 12Ų
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | F400823-250mg |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline |
1019603-65-6 | 97 | 250mg |
RMB 2681.60 | 2025-02-21 | |
Cooke Chemical | F400823-1g |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline |
1019603-65-6 | 97 | 1g |
RMB 8585.60 | 2025-02-21 |
4-Bromo-N-(2-fluorobenzyl)-2-methylaniline 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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6. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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4-Bromo-N-(2-fluorobenzyl)-2-methylanilineに関する追加情報
Professional Introduction to Compound with CAS No. 1019603-65-6 and Product Name: 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline
The compound with the CAS number 1019603-65-6 and the product name 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline incorporates both bromine and fluorine substituents, which are strategically positioned to enhance its reactivity and binding affinity. These substituents play a crucial role in modulating the pharmacokinetic properties of the compound, making it a promising candidate for further exploration.
In recent years, there has been a growing interest in the development of novel aniline derivatives as pharmacological agents. Anilines, particularly those substituted with halogens, have shown remarkable efficacy in various therapeutic areas. The presence of a bromine atom at the 4-position and a fluorobenzyl group at the N-position in 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline contributes to its unique chemical profile. This arrangement not only enhances the compound's solubility and bioavailability but also improves its interaction with biological targets. Such structural modifications are essential for optimizing drug-like properties, ensuring that the compound can effectively reach its intended site of action within the body.
One of the most compelling aspects of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline is its potential in the development of targeted therapies. The fluorine substituent, in particular, has been extensively studied for its ability to enhance metabolic stability and binding affinity. This feature is particularly valuable in drug design, where minimizing degradation while maintaining strong binding to biological targets is paramount. The bromine atom, on the other hand, provides a handle for further chemical modifications, allowing researchers to explore derivatization strategies that could lead to even more potent and selective pharmacological agents.
Recent studies have highlighted the importance of fluorinated anilines in medicinal chemistry. These compounds have been shown to exhibit excellent pharmacological properties across a range of therapeutic indications. For instance, fluorinated anilines have demonstrated significant promise in the treatment of neurological disorders, where their ability to cross the blood-brain barrier is particularly advantageous. Additionally, they have shown potential in oncology, where their targeted action against specific cancer cell pathways could lead to more effective treatments with fewer side effects.
The synthesis of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline involves a series of well-established organic reactions that highlight the compound's accessibility for further exploration. The bromination step at the 4-position is critical for establishing the correct regioisomerism, ensuring that subsequent functionalization occurs at the desired site. The introduction of the fluorobenzyl group via nucleophilic substitution or other coupling reactions further refines the compound's structure. These synthetic strategies are not only efficient but also scalable, making 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline a practical candidate for industrial production if further developed.
From a computational chemistry perspective, 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline has been subjected to extensive molecular modeling studies. These studies aim to elucidate its binding interactions with potential biological targets, providing insights into its mechanism of action. Computational methods such as molecular dynamics simulations and docking studies have been particularly useful in predicting how this compound might interact with enzymes and receptors involved in various disease pathways. Such information is invaluable for guiding experimental efforts and optimizing lead compounds for clinical development.
The potential applications of 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive scaffold for developing novel materials with specialized properties. For example, fluorinated anilines have been explored as components in advanced polymers and coatings due to their thermal stability and resistance to degradation. Additionally, they show promise in nanotechnology applications, where their ability to self-assemble into ordered structures could be leveraged for creating new functional materials.
In conclusion, 4-Bromo-N-(2-fluorobenzyl)-2-methylaniline (CAS No. 1019603-65-6) represents a versatile and promising compound with significant potential in pharmaceutical research and beyond. Its unique structural features, including bromine and fluorine substituents, contribute to its favorable pharmacokinetic properties and enhance its suitability for drug development. As research continues to uncover new applications for this compound, it is likely that it will play an increasingly important role in advancing therapeutic strategies across multiple disciplines.
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